N-[3-(dimethylamino)propyl]-3-fluorobenzamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3-fluorobenzamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C (PKC) isozyme δ. PKCδ is a member of the PKC family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
DF-MPJC selectively inhibits the N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ isozyme by binding to its regulatory domain, thereby preventing its activation. This compoundδ is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compoundδ by DF-MPJC leads to the suppression of these processes, ultimately resulting in the inhibition of cancer cell growth and proliferation, reduction of inflammation, and cardioprotection.
Biochemical and Physiological Effects
DF-MPJC has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce infarct size and improve cardiac function in animal models of myocardial infarction. DF-MPJC has also been shown to have minimal toxicity and side effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ, its ability to inhibit cancer cell growth and proliferation, and its potential as an anti-inflammatory and cardioprotective agent. However, DF-MPJC also has several limitations, including its complex synthesis method, high cost, and limited availability.
Direcciones Futuras
There are several future directions for research on DF-MPJC. One potential direction is the development of more efficient and cost-effective synthesis methods for DF-MPJC. Another potential direction is the investigation of the potential of DF-MPJC as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-cancer, anti-inflammatory, and cardioprotective effects of DF-MPJC.
Aplicaciones Científicas De Investigación
DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. DF-MPJC has also been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Additionally, DF-MPJC has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWRADNVDZOTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.